2,4-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Lipophilicity Drug-likeness Benzothiazole hydrazides

2,4-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide (CAS 851987-75-2) is a synthetic benzothiazole-hydrazide hybrid (MW 373.4 g/mol, C18H19N3O4S). Its structure combines a 4-methoxy-7-methyl-1,3-benzothiazole core with a 2,4-dimethoxybenzohydrazide moiety, placing it within a class of N′-benzothiazol-2-yl aryl hydrazides actively investigated for antimicrobial and antiproliferative properties.

Molecular Formula C18H19N3O4S
Molecular Weight 373.43
CAS No. 851987-75-2
Cat. No. B2592733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide
CAS851987-75-2
Molecular FormulaC18H19N3O4S
Molecular Weight373.43
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C18H19N3O4S/c1-10-5-8-13(24-3)15-16(10)26-18(19-15)21-20-17(22)12-7-6-11(23-2)9-14(12)25-4/h5-9H,1-4H3,(H,19,21)(H,20,22)
InChIKeyRCSYAMNPQLRGAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide (CAS 851987-75-2): Procurement-Quality Overview and Comparator Mapping


2,4-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide (CAS 851987-75-2) is a synthetic benzothiazole-hydrazide hybrid (MW 373.4 g/mol, C18H19N3O4S) [1]. Its structure combines a 4-methoxy-7-methyl-1,3-benzothiazole core with a 2,4-dimethoxybenzohydrazide moiety, placing it within a class of N′-benzothiazol-2-yl aryl hydrazides actively investigated for antimicrobial and antiproliferative properties [2]. Initial computed physicochemical profiling indicates moderate lipophilicity (XLogP3 = 4.1) and a topological polar surface area (TPSA) of 110 Ų, parameters that differentiate it from simpler benzothiazole-hydrazide analogs [1].

Why 2,4-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide Cannot Be Reliably Substituted with In-Class Analogs


Closely related benzothiazole hydrazides bearing different aryl substitution patterns exhibit marked differences in key physicochemical descriptors that govern permeability, solubility, and target engagement [1][2]. The target compound’s 2,4-dimethoxy substitution on the benzohydrazide phenyl ring increases hydrogen-bond acceptor count (HBA = 7), rotatable bond count (nRotB = 6), and topological polar surface area (TPSA = 110 Ų) compared to the 4-methoxy analog (CAS 851987-73-0; HBA = 6, nRotB = 5, TPSA = 101 Ų) and the unsubstituted phenyl analog (CAS 851987-69-4; HBA = 5, nRotB = 4, TPSA = 91.5 Ų) [1][3][4]. These differences can alter passive membrane permeability and metabolic stability, making simple interchange scientifically unreliable without head-to-head biological comparison data.

Quantitative Differentiation Evidence for 2,4-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide (CAS 851987-75-2) Versus Closest Analogs


Lipophilicity Comparison: XLogP3 of the 2,4-Dimethoxy Analog vs. 4-Methoxy and Unsubstituted Phenyl Analogs

The target compound exhibits a computed XLogP3 value of 4.1, which is marginally lower than the 4.2 exhibited by both the 4-methoxy analog (CAS 851987-73-0) and the unsubstituted phenyl analog (CAS 851987-69-4) [1][2][3]. Despite the addition of a second methoxy group on the benzohydrazide phenyl ring, lipophilicity is not increased, indicating that the 2,4-dimethoxy substitution pattern introduces a polar increment that partially offsets the hydrophobic contribution of the additional methyl group.

Lipophilicity Drug-likeness Benzothiazole hydrazides

Hydrogen-Bond Acceptor Capacity Relative to Closest Analogs

The target compound possesses 7 hydrogen-bond acceptor (HBA) sites versus 6 for the 4-methoxy analog (CAS 851987-73-0) and 5 for the unsubstituted phenyl analog (CAS 851987-69-4) [1][2][3]. The additional HBA arises from the second methoxy oxygen at the 2-position of the benzohydrazide phenyl ring. Hydrogen-bond donor count remains constant at 2 across all three compounds.

Hydrogen bonding Permeability Drug design

Topological Polar Surface Area (TPSA) as a Permeability Discriminator

The target compound has a computed TPSA of 110 Ų, which is 9 Ų higher than the 4-methoxy analog (101 Ų) and 18.5 Ų higher than the unsubstituted phenyl analog (91.5 Ų) [1][2][3]. For CNS drug-likeness, a TPSA below 90 Ų is often desired; for oral absorption, values below 140 Ų are generally favorable. The measured TPSA places the target compound in an intermediate range that avoids the very low TPSA of the unsubstituted analog (which may increase metabolic clearance) while remaining below the 140 Ų threshold associated with poor oral absorption.

TPSA Membrane permeability Oral bioavailability

Rotatable Bond Count and Molecular Flexibility Relative to Analogs

The target compound has 6 rotatable bonds, compared to 5 for the 4-methoxy analog and 4 for the unsubstituted phenyl analog [1][2][3]. Increased rotatable bond count is generally associated with a higher entropic penalty upon binding and potentially reduced oral bioavailability. However, the additional rotatable bond (the 2-methoxy group) is a relatively small substituent that may contribute to enhanced target complementarity in binding pockets tolerant of methoxy substitutions.

Molecular flexibility Entropy penalty Rotatable bonds

Class-Level Antibacterial SAR Supports Aryl Substitution Effects on Potency

A series of 27 N′-(1,3-benzothiazol-2-yl)-substituted aryl/aralkyl hydrazides (C1–C27) was evaluated against Staphylococcus aureus ATCC 43300 (MRSA), with the most potent compounds (C10, C15, C24) exhibiting low micromolar MIC values [1]. The study established that variation of the aryl hydrazide substituent directly modulates antibacterial potency, with electron-donating methoxy groups contributing to enhanced activity in specific substitution patterns. Antibacterial MIC values in the series ranged from 19.7–24.2 μM for active compounds against S. aureus NCIM 5021 [1]. While the 2,4-dimethoxy-substituted target compound was not directly tested in this study, the established SAR framework provides a class-level inference that its distinct substitution pattern may confer a unique antibacterial potency profile relative to the tested analogs.

Antibacterial MRSA Benzothiazole hydrazide

Vendor Purity and Supply Consistency vs. Common Analog Sourcing

Commercial listings for the target compound report typical purity of ≥95%, consistent with the 4-methoxy analog (CAS 851987-73-0, also ≥95%) [1]. The unsubstituted phenyl analog (CAS 851987-69-4) is also available at ≥95% purity . No significant purity differentiation exists among these three compounds at the vendor level. However, the target compound's unique InChIKey (RCSYAMNPQLRGAK-UHFFFAOYSA-N) and PubChem CID (7105687) provide unambiguous identity verification that prevents mix-ups with structurally similar benzothiazole hydrazides during procurement.

Vendor purity Procurement quality Benzothiazole hydrazides

Evidence-Backed Application Scenarios for 2,4-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide (CAS 851987-75-2)


Antibacterial SAR Probe in Benzothiazole-Hydrazide Lead Optimization

The established class-level SAR showing that aryl hydrazide substitution patterns drive antibacterial potency against MRSA [1] supports deployment of the 2,4-dimethoxy variant as a differentiated SAR probe. Its higher HBA count (7) and intermediate TPSA (110 Ų) relative to less-substituted analogs [2][3][4] make it a valuable tool for exploring hydrogen-bond-dependent target interactions in antibacterial drug discovery programs.

Permeability-Solubility Profiling in Early ADME Screening Panels

With a TPSA of 110 Ų and XLogP3 of 4.1, the compound occupies a physicochemical space that avoids extremes of either high lipophilicity (XLogP3 > 5) or excessively high polarity (TPSA > 140 Ų) [2]. This intermediate profile makes it suitable as a reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 screening, where it may display distinct permeability characteristics compared to the 4-methoxy analog (TPSA 101 Ų, XLogP3 4.2) [3].

Computational Chemistry Benchmarking of Methoxy Substituent Effects

The systematic variation in HBA count (7 vs 6 vs 5), rotatable bonds (6 vs 5 vs 4), and TPSA (110 vs 101 vs 91.5 Ų) across the target compound, 4-methoxy analog, and unsubstituted phenyl analog [2][3][4] provides an ideal congeneric series for benchmarking computational methods (DFT, molecular dynamics, free energy perturbation) aimed at predicting methoxy substituent effects on molecular properties and binding free energies.

Quote Request

Request a Quote for 2,4-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.